molecular formula C10H15Cl2NO2 B6208077 [(2-chloro-3,4-dimethoxyphenyl)methyl](methyl)amine hydrochloride CAS No. 2703779-79-5

[(2-chloro-3,4-dimethoxyphenyl)methyl](methyl)amine hydrochloride

Cat. No.: B6208077
CAS No.: 2703779-79-5
M. Wt: 252.13 g/mol
InChI Key: PFULIMMCTIOQMT-UHFFFAOYSA-N
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Description

This compound is a derivative of phenethylamine, a class of chemicals which includes a number of neurotransmitters such as dopamine . It has methoxy groups replacing the 3- and 4-position hydroxy groups, making it an analogue of dopamine . It is also closely related to mescaline, which is 3,4,5-trimethoxyphenethylamine .


Synthesis Analysis

One of the earliest syntheses of a similar compound, DMPEA, was made in a multi-step sequence starting from vanillin . A shorter synthesis is given by Shulgin and Shulgin . Another compound, 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride (CDP), can be synthesized using maltol as a starting material .


Molecular Structure Analysis

The molecular weight of (2-chloro-3,4-dimethoxyphenyl)methylamine hydrochloride is 238.11 . The InChI code is 1S/C9H12ClNO2.ClH/c1-12-7-4-3-6 (5-11)8 (10)9 (7)13-2;/h3-4H,5,11H2,1-2H3;1H .


Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .


Physical And Chemical Properties Analysis

The physical form of (2-chloro-3,4-dimethoxyphenyl)methylamine hydrochloride is a powder . It is stored at room temperature .

Safety and Hazards

This compound has several hazard statements including H315, H319, H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound [(2-chloro-3,4-dimethoxyphenyl)methyl](methyl)amine hydrochloride involves the reaction of 2-chloro-3,4-dimethoxybenzaldehyde with methylamine in the presence of a reducing agent to form the intermediate [(2-chloro-3,4-dimethoxyphenyl)methyl]amine. This intermediate is then reacted with methyl iodide to form the final product, [(2-chloro-3,4-dimethoxyphenyl)methyl](methyl)amine hydrochloride.", "Starting Materials": [ "2-chloro-3,4-dimethoxybenzaldehyde", "methylamine", "reducing agent", "methyl iodide", "hydrochloric acid", "solvent" ], "Reaction": [ "Step 1: 2-chloro-3,4-dimethoxybenzaldehyde is reacted with methylamine in the presence of a reducing agent, such as sodium borohydride or lithium aluminum hydride, in a suitable solvent, such as ethanol or methanol, to form the intermediate [(2-chloro-3,4-dimethoxyphenyl)methyl]amine.", "Step 2: The intermediate [(2-chloro-3,4-dimethoxyphenyl)methyl]amine is then reacted with methyl iodide in the presence of a base, such as potassium carbonate or sodium hydroxide, in a suitable solvent, such as acetone or DMF, to form the final product, [(2-chloro-3,4-dimethoxyphenyl)methyl](methyl)amine hydrochloride.", "Step 3: The final product is isolated and purified by filtration, washing, and recrystallization from a suitable solvent, such as ethanol or methanol, to obtain the pure compound as a white crystalline solid." ] }

2703779-79-5

Molecular Formula

C10H15Cl2NO2

Molecular Weight

252.13 g/mol

IUPAC Name

1-(2-chloro-3,4-dimethoxyphenyl)-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C10H14ClNO2.ClH/c1-12-6-7-4-5-8(13-2)10(14-3)9(7)11;/h4-5,12H,6H2,1-3H3;1H

InChI Key

PFULIMMCTIOQMT-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(C(=C(C=C1)OC)OC)Cl.Cl

Purity

95

Origin of Product

United States

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